2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline
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Overview
Description
The compound “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is known to influence the physical and chemical properties of the molecules it’s part of .Chemical Reactions Analysis
Trifluoromethyl groups are known to undergo various chemical reactions. For instance, they can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the trifluoromethyl, methylsulfanyl, and phenoxy groups. Trifluoromethyl groups are known for their unique physical and chemical properties .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : Research has focused on synthesizing phenyl-substituted derivatives of this compound, exploring various nucleophiles and reaction conditions for creating a range of derivatives (Al-Salahi, 2010).
- Crystal Structure Analysis : The crystal structure of certain methylsulfanylquinazoline compounds has been analyzed, providing insights into the molecular arrangements and interactions (El‐Hiti et al., 2014).
Biological Activities
- Antimicrobial Activity : Studies have shown that some derivatives exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi (Al-Salahi et al., 2013).
- Cytotoxicity and Anti-Inflammatory Properties : Certain derivatives have been investigated for their cytotoxic effects against cancer cells and their anti-inflammatory activity in macrophages (Al-Salahi et al., 2013).
- Potential Tuberculostatic Activity : Some quinazoline derivatives have shown in vitro tuberculostatic activity, indicating potential applications in tuberculosis treatment (Nosova et al., 2021).
Other Applications
- Herbicidal Activity : Certain derivatives have been evaluated for their phytotoxicity, indicating potential as herbicides (Aibibuli et al., 2012).
- Antitumor Activity : Derivatives of this compound have been explored for their antitumor activity, particularly as inhibitors of epidermal growth factor receptor tyrosine kinase, which is relevant in cancer treatment (Le et al., 2020).
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials . The specific targets of “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” would depend on the specific biological system it is introduced to.
Mode of Action
The trifluoromethyl group in “this compound” could potentially undergo redox reactions . The exact mode of action would depend on the specific targets and the biological system.
Biochemical Pathways
The compound could potentially affect biochemical pathways involving trifluoromethylation reactions . The exact pathways affected would depend on the specific targets and the biological system.
Future Directions
The future directions in the study of quinazoline derivatives and trifluoromethyl-containing compounds are promising. These compounds are valuable synthetic targets in the construction of fluorinated pharmacons . They have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials .
Properties
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-23-15-20-13-8-3-2-7-12(13)14(21-15)22-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCEBKMOPIISW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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